3-(5-Fluoropyrimidin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoropyrimidin-2-yl)propanamide is a fluorinated pyrimidine derivative Fluorinated pyrimidines are known for their unique properties and applications in various fields, including medicinal chemistry and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyrimidin-2-yl)propanamide typically involves the reaction of 5-fluoropyrimidine with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of microwave irradiation to accelerate the reaction and improve yields. This method has been shown to be effective in synthesizing various fluorinated pyrimidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Fluoropyrimidin-2-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(5-Fluoropyrimidin-2-yl)propanoic acid.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(5-Fluoropyrimidin-2-yl)propanoic acid.
Reduction: 3-(5-Fluoropyrimidin-2-yl)propanamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoropyrimidin-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a biochemical tool in cell biology and molecular biology.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile: A selective TYK2 inhibitor used in the treatment of inflammatory bowel disease.
2-(6-methoxy-2-naphthyl)propanamide derivatives: Potential antibacterial and antifungal agents.
Uniqueness
3-(5-Fluoropyrimidin-2-yl)propanamide is unique due to its specific fluorinated pyrimidine structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8FN3O |
---|---|
Molekulargewicht |
169.16 g/mol |
IUPAC-Name |
3-(5-fluoropyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C7H8FN3O/c8-5-3-10-7(11-4-5)2-1-6(9)12/h3-4H,1-2H2,(H2,9,12) |
InChI-Schlüssel |
FWFHWYKVSKBEMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)CCC(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.